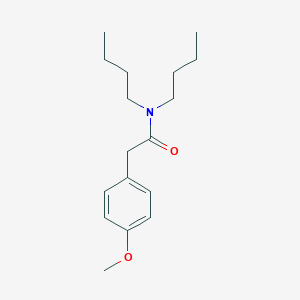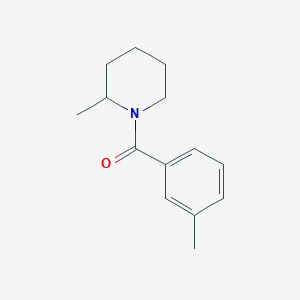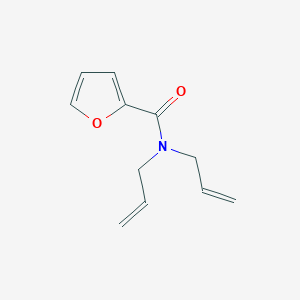![molecular formula C28H22N4O2 B263834 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is a chemical compound that has attracted significant attention in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The unique structure of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has made it a promising candidate for various applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile exhibits a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and block the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for various applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for certain research groups.
Direcciones Futuras
There are several future directions for the research of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile. One potential direction is the development of novel drugs based on the structure of this compound. Another direction is the investigation of the exact mechanism of action of this compound, which may provide insights into its diverse biological activities. Furthermore, the exploration of the potential applications of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in other fields, such as materials science or environmental science, may also be of interest.
Métodos De Síntesis
The synthesis of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile involves the reaction between 4-methylbenzaldehyde, furfural, and 2-aminobenzamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Furthermore, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been investigated for its potential as a lead compound for the development of novel drugs.
Propiedades
Fórmula molecular |
C28H22N4O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
5-amino-11-(furan-2-yl)-8-(4-methylphenyl)-9-oxo-8,10,11,12-tetrahydroquinolino[1,2-a]quinazoline-7-carbonitrile |
InChI |
InChI=1S/C28H22N4O2/c1-16-8-10-17(11-9-16)25-20(15-29)28-31-27(30)19-5-2-3-6-21(19)32(28)22-13-18(14-23(33)26(22)25)24-7-4-12-34-24/h2-12,18,25H,13-14H2,1H3,(H2,30,31) |
Clave InChI |
YZDDHMRVSBDWOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)

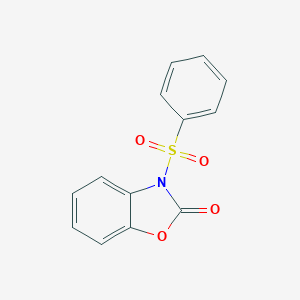
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
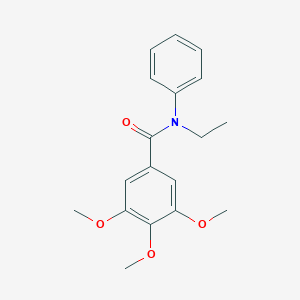
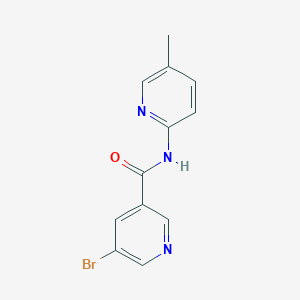

![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


